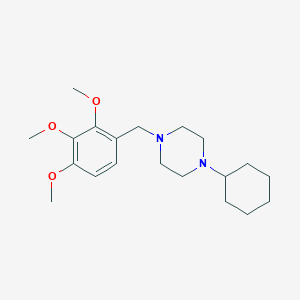![molecular formula C16H21N3O2S B5752943 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They are small molecules containing five-member heterocyclic moieties . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves modifying the structure of known derivatives with documented activity . For example, N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one have been used in the synthesis of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
1,3,4-Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The molecular structure of these compounds is responsible for various pharmacological activities .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are generally related to their bioactive properties . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely. For example, they have different values for density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume .Scientific Research Applications
Organic Chemistry Research
This compound is related to the 1,3,4-thiadiazole moiety, which is a subject of considerable interest in organic chemistry . It’s used in the synthesis of various organic compounds, including the addition of hydroxy groups to certain compounds .
Antitumor Agents
1,3,4-thiadiazole and its derivatives, including the compound , have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Anticonvulsant Agents
Several modifications have been done in the 1,3,4-thiadiazole moiety, which showed good potency as anticonvulsant agents . These agents are highly effective and have less toxicity .
Antimicrobial Activity
1,3,4-thiadiazole derivatives have shown a wide range of therapeutic activities, including antimicrobial activity .
Antifungal Activity
These compounds also possess antifungal properties .
Antimycobacterial Activity
1,3,4-thiadiazole derivatives have demonstrated antimycobacterial activity .
Analgesic and Anti-inflammatory Activity
These compounds have shown analgesic and anti-inflammatory activities .
Antipsychotic and Antidepressant Activity
1,3,4-thiadiazole derivatives have been found to possess antipsychotic and antidepressant activities .
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, these compounds have the ability to disrupt processes related to DNA replication .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-12(5-2)15-18-19-16(22-15)17-14(20)10-11-6-8-13(21-3)9-7-11/h6-9,12H,4-5,10H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJKBFISMLTFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5752907.png)


![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)
